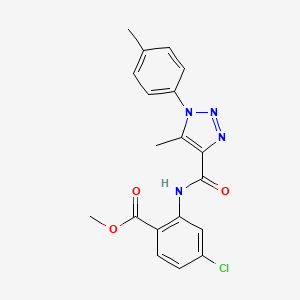
methyl 4-chloro-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a complex organic compound that belongs to the class of triazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole can be prepared by reacting p-tolyl azide with 5-methyl-1-pentyne under copper(I) catalysis (CuAAC reaction).
2
生物活性
Methyl 4-chloro-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate, with the CAS number 923157-32-8, is a compound that has garnered attention due to its potential biological activities. The structure of this compound includes a triazole moiety, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H17ClN4O3, with a molecular weight of 384.8 g/mol. The structure features a chloro group and a triazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 923157-32-8 |
| Molecular Formula | C₁₉H₁₇ClN₄O₃ |
| Molecular Weight | 384.8 g/mol |
Biological Activity Overview
Research indicates that compounds containing triazole rings exhibit various biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The specific compound has been evaluated for its pharmacological properties through various studies.
Anticancer Activity
Studies have demonstrated that triazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.
Case Study:
A study evaluated the effects of triazole derivatives on HeLa and Jurkat cells. The most active compounds induced apoptosis and cell cycle arrest in the G2/M phase, suggesting their potential as anticancer agents .
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties. Research has indicated that certain synthesized pyrazole carboxamides exhibit notable antifungal activity. This suggests that this compound may have similar effects against fungal pathogens .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the triazole ring is crucial for its interaction with biological targets.
| Structural Element | Biological Activity |
|---|---|
| Triazole Ring | Anticancer and antifungal |
| Chloro Group | Enhances lipophilicity |
| Methyl and p-Tolyl Groups | Improves binding affinity |
Pharmacokinetics and Toxicology
In silico assessments of similar compounds suggest favorable pharmacokinetic profiles based on their physicochemical properties. However, detailed toxicological studies specific to this compound are necessary to evaluate safety and efficacy in clinical settings .
属性
IUPAC Name |
methyl 4-chloro-2-[[5-methyl-1-(4-methylphenyl)triazole-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-11-4-7-14(8-5-11)24-12(2)17(22-23-24)18(25)21-16-10-13(20)6-9-15(16)19(26)27-3/h4-10H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOGVVVCVHOQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














